1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine
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Overview
Description
1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine is a synthetic organic compound This compound is noted for its unique structural framework that includes an oxadiazole ring, a piperidine ring, and a methoxyphenyl group
Mechanism of Action
- Oxadiazoles have been explored for their antimicrobial, antitubercular, and antidiabetic activities .
Biochemical Pathways
Pharmacokinetics (ADME)
- Not available in the literature. No specific information. Likely undergoes hepatic metabolism. Unknown. ADME properties influence drug efficacy and safety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine typically involves the following steps:
Formation of the oxadiazole ring by cyclization of a suitable hydrazide with a carbonyl compound.
Introduction of the thioacetyl group via a nucleophilic substitution reaction.
Coupling of the resulting intermediate with 3,5-dimethylpiperidine under appropriate reaction conditions such as heating in the presence of a base.
Industrial Production Methods: Industrial production methods of this compound might involve optimization of the aforementioned synthetic route for large-scale production. This includes utilizing automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes: 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine undergoes various types of reactions:
Oxidation: : The methoxyphenyl group can be susceptible to oxidative cleavage.
Reduction: : Reduction can occur at the oxadiazole ring under strong reducing conditions.
Substitution: : The thioacetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: : Using hydrides such as lithium aluminium hydride (LiAlH₄).
Substitution: : Conditions involving bases such as sodium hydride (NaH).
Major Products Formed: Major products formed depend on the reaction type but may include derivatives with modified functional groups depending on the specific reagents and conditions applied.
Scientific Research Applications
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules due to its unique structural features.
Biology: : It might be studied for its interactions with biological molecules and potential bioactivity.
Medicine: : Investigated for potential therapeutic uses, such as in drug discovery for targeting specific biological pathways.
Industry: : Possible applications in materials science for creating novel polymers or as a specialty chemical in various manufacturing processes.
Comparison with Similar Compounds
Similar compounds might include those with oxadiazole rings or similar functional groups. For instance:
5-(2-Methoxyphenyl)-1,3,4-oxadiazole: : Lacks the thioacetyl and piperidine components, making it less versatile.
1-({[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine: : Substitution of the methoxy group with a chlorine atom may change its reactivity and applications.
Properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUAHRYSNNTKER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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